
4-Aminophenol;hexadecanoic acid;octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearic acid 4-aminophenol palmitic acid complex is a heterocyclic organic compound with the molecular formula C40H75NO5 and a molecular weight of 650.027 g/mol This complex is formed by the reaction of stearic acid, 4-aminophenol, and palmitic acid Stearic acid and palmitic acid are both long-chain saturated fatty acids, while 4-aminophenol is an aromatic amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of stearic acid 4-aminophenol palmitic acid complex involves the reaction of stearic acid, 4-aminophenol, and palmitic acid under controlled conditions. The reaction typically takes place in a solvent such as methanol or chloroform, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and stirred for a certain period to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this complex may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Stearic acid 4-aminophenol palmitic acid complex can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the complex into its reduced forms.
Substitution: The aromatic amine group in 4-aminophenol can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitro compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the fatty acids, while substitution reactions can introduce various functional groups into the aromatic ring of 4-aminophenol .
Wissenschaftliche Forschungsanwendungen
Stearic acid 4-aminophenol palmitic acid complex has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and other products due to its unique properties .
Wirkmechanismus
The mechanism of action of stearic acid 4-aminophenol palmitic acid complex involves its interaction with various molecular targets and pathways. The compound can modulate lipid metabolism, influence gene expression, and affect cellular signaling pathways. For example, palmitic acid is known to activate the SREBP1c axis, which plays a role in lipid homeostasis . Additionally, the aromatic amine group in 4-aminophenol can interact with enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearic Acid: A long-chain saturated fatty acid commonly found in animal and vegetable fats.
Palmitic Acid: Another long-chain saturated fatty acid, widely present in natural fats and oils.
4-Aminophenol: An aromatic amine used in the synthesis of various pharmaceuticals and dyes
Uniqueness
The uniqueness of stearic acid 4-aminophenol palmitic acid complex lies in its combination of fatty acids and aromatic amine, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
69991-65-7 |
|---|---|
Molekularformel |
C40H75NO5 |
Molekulargewicht |
650.0 g/mol |
IUPAC-Name |
4-aminophenol;hexadecanoic acid;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C16H32O2.C6H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;7-5-1-3-6(8)4-2-5/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);1-4,8H,7H2 |
InChI-Schlüssel |
ICPXBLCUOPKXPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C1=CC(=CC=C1N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



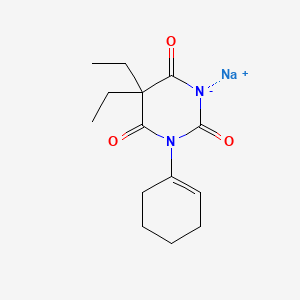
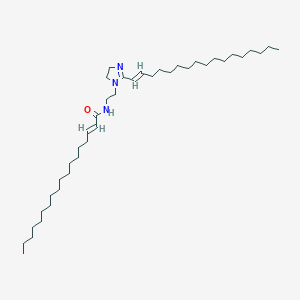
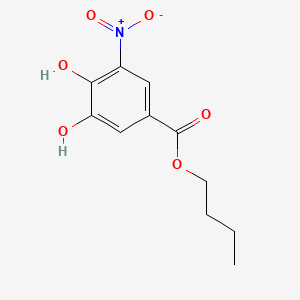
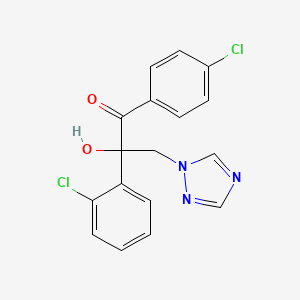
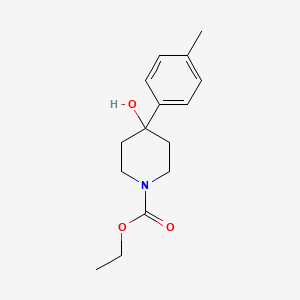
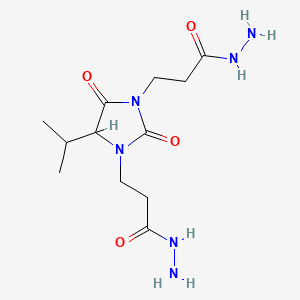
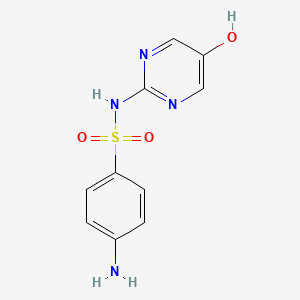
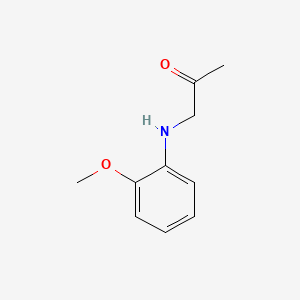
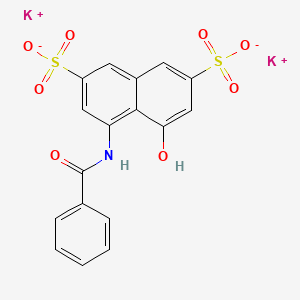
![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)
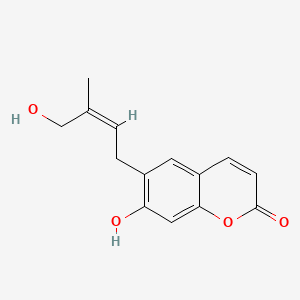

![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)
